molecular formula C9H8BrClFN3 B13707314 3-Amino-5-(2-bromo-5-fluorophenyl)pyrazole Hydrochloride

3-Amino-5-(2-bromo-5-fluorophenyl)pyrazole Hydrochloride

Katalognummer: B13707314
Molekulargewicht: 292.53 g/mol
InChI-Schlüssel: QRUYUSSBHZFMLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876610 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876610 involves several steps, each requiring specific reagents and conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the following steps:

    Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of MFCD32876610.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.

    Final Modification: The purified compound may undergo further chemical modifications to enhance its properties or to introduce specific functional groups.

Industrial Production Methods

For large-scale production, the synthesis of MFCD32876610 is optimized to be cost-effective and efficient. Industrial methods often involve:

    Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.

    Continuous Flow Synthesis: This method allows for the continuous production of MFCD32876610, improving efficiency and reducing production time.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32876610 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

The reactions involving MFCD32876610 typically require specific reagents and conditions:

    Oxidation: Reagents like potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride in anhydrous solvents.

    Substitution: Various halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.

    Substitution: Compounds with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

MFCD32876610 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD32876610 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

MFCD32876610 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups.

    Uniqueness: MFCD32876610 may exhibit unique properties such as higher stability, better reactivity, or specific biological activity compared to its analogs.

Conclusion

MFCD32876610 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research and development

Eigenschaften

Molekularformel

C9H8BrClFN3

Molekulargewicht

292.53 g/mol

IUPAC-Name

5-(2-bromo-5-fluorophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H7BrFN3.ClH/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H

InChI-Schlüssel

QRUYUSSBHZFMLW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C2=CC(=NN2)N)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.